physicochemical properties of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
physicochemical properties of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)-1H-1,2,3-benzotriazole is a heterocyclic organic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a trifluoromethyl substituent. This structural motif is of significant interest in medicinal chemistry and materials science. The parent compound, benzotriazole, is widely recognized for its utility as a corrosion inhibitor, particularly for copper and its alloys.[1][2][3] The introduction of a trifluoromethyl (-CF3) group can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making its derivatives valuable intermediates in the synthesis of new pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of the known physicochemical properties, analytical and synthetic methodologies, and key structural information for 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole.
Core Physicochemical Properties
The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic and acidic properties of the benzotriazole ring system. While specific experimental data for 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole is limited in publicly available literature, properties can be inferred from related structures and computational models.
Table 1: General and Calculated Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1548-67-0 | [5] |
| Molecular Formula | C₇H₄F₃N₃ | [5][6] |
| Molecular Weight | 187.12 g/mol | [6] |
| SMILES | FC(F)(F)c1ccc2[nH]nnc2c1 | [6] |
| InChI | 1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) | [6] |
| pKa | Not experimentally determined. Expected to be lower (more acidic) than the parent benzotriazole (pKa = 8.2) due to the electron-withdrawing CF₃ group.[1][2] | N/A |
Table 2: Physical Properties
| Property | Value | Notes |
|---|---|---|
| Melting Point | Data not available. | For comparison, the related 5-methyl-1H-1,2,3-benzotriazole has a melting point of 80-84 °C.[7] |
| Boiling Point | Data not available. | The parent benzotriazole has a boiling point of 350 °C.[1] |
| Solubility | Data not available. | Benzotriazole is slightly soluble in water but soluble in most organic solvents like alcohol, benzene, and chloroform.[3] The trifluoromethyl derivative is expected to have lower aqueous solubility and higher solubility in non-polar organic solvents. |
Spectral Data and Characterization
Spectroscopic methods are essential for confirming the structure and purity of 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole. While a complete dataset for this specific molecule is not available, the following table outlines the expected spectral characteristics based on analogous compounds.[4][8]
Table 3: Expected Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.5-8.5 ppm. The N-H proton signal would be a broad singlet, typically at a higher chemical shift (>10 ppm), and its position can be solvent-dependent. |
| ¹³C NMR | Aromatic carbon signals would be observed in the δ 110-150 ppm range. The carbon of the CF₃ group would appear as a quartet due to C-F coupling, with a large coupling constant (J ≈ 270 Hz). The aromatic carbons attached to or near the CF₃ group would also exhibit smaller C-F couplings.[4] |
| ¹⁹F NMR | A sharp singlet for the -CF₃ group would be expected, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[4][8] |
| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1100-1350 cm⁻¹ region). |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z = 187. Fragmentation patterns would likely involve the loss of N₂ and subsequent breakdown of the aromatic ring system. |
Experimental Protocols
Synthesis Methodology
The synthesis of substituted benzotriazoles typically involves the diazotization of an appropriately substituted o-phenylenediamine. For 5-(trifluoromethyl)-1H-1,2,3-benzotriazole, a common precursor would be 4-(trifluoromethyl)benzene-1,2-diamine.
Detailed Protocol: Diazotization of 4-(Trifluoromethyl)benzene-1,2-diamine
-
Dissolution : Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in dilute acetic acid or hydrochloric acid with cooling in an ice bath (0-5 °C).
-
Diazotization : Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled diamine solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt intermediate.
-
Cyclization : Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition of sodium nitrite is complete. The intramolecular cyclization occurs to form the benzotriazole ring.
-
Workup : Allow the mixture to warm to room temperature. The product often precipitates from the solution.
-
Isolation and Purification : Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
References
- 1. Benzotriazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 3. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 4. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parchem.com [parchem.com]
- 6. 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole - Amerigo Scientific [amerigoscientific.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. rsc.org [rsc.org]
